molecular formula C17H19ClN4O2 B2492225 4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946371-33-1

4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No.: B2492225
CAS No.: 946371-33-1
M. Wt: 346.82
InChI Key: HZIYMLPEQXVRMB-UHFFFAOYSA-N
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Description

4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzoyl group and a pyrimidine ring substituted with methoxy and methyl groups

Preparation Methods

The synthesis of 4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

    Substitution with 2-chlorobenzoyl group: The piperazine ring is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-chlorobenzoyl-substituted piperazine.

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors such as methoxyacetaldehyde and methylamine with a suitable nitrile.

    Coupling of the two rings: Finally, the 2-chlorobenzoyl-substituted piperazine is coupled with the pyrimidine ring under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in studies of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Comparison with Similar Compounds

4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can be compared with other similar compounds, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with a pyrimidine ring, but it has different substituents and exhibits different biological activities.

    3-(piperazin-1-yl)-1,2-benzothiazole: This compound features a piperazine ring and a benzothiazole ring, and it is known for its antibacterial activity.

    Cetirizine hydrochloride: This compound contains a piperazine ring and is used as an antihistamine for the treatment of allergies.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-5-3-4-6-14(13)18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIYMLPEQXVRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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